1-Methyl-7-nitroisatoic anhydride

概要

説明

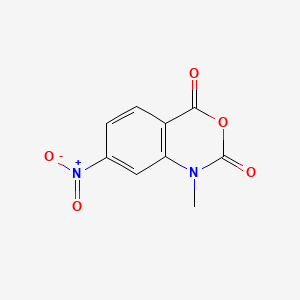

1M7 は、1-メチル-7-ニトロイサト酸無水物としても知られており、分子式 C₉H₆N₂O₅ の化学化合物です。CAS 番号は 73043-80-8 です。この化合物は、特に RNA 構造解析の分野において、科学研究で広く使用されています。

準備方法

合成経路: 1M7 は、いくつかの方法で合成できます。一般的な方法の 1 つには、1-メチルイサト酸無水物を硝酸と反応させて、芳香族環をニトロ化する方法があります。具体的な合成経路は以下のとおりです。

1-メチルイサト酸無水物のニトロ化:

工業生産方法: 1M7 は、主に特殊な用途のために研究室で生産されています。

化学反応の分析

Reaction Mechanism

-

Deprotonation : DIEA abstracts a proton from 4NIA, generating a nucleophilic nitrogen anion.

-

Methylation : The anion reacts with methyl iodide, forming the methylated product (1m7).

Key Considerations

-

Water exclusion : Critical for preventing protonation of the intermediate anion ( ).

-

Scalability : Reactions starting with >5 g 4NIA require specialized glassware but retain high efficiency ( ).

Reaction with RNA 2′-Hydroxyl Groups

1m7 selectively acylates flexible RNA nucleotides, with reactivity governed by general base catalysis ( ).

Reactivity Profile

| RNA Region | Reactivity Trend | Example (tRNA-fMet) | Source |

|---|---|---|---|

| Flexible loops | High (e.g., G19, Ψ55, C56 in tRNA) | Anticodon loop residues | |

| Duplex regions | Low | Base-paired regions |

Catalytic Enhancement

-

Imidazole (1 M) increases acylation twofold, while pyrrole (non-basic control) has no effect ( ).

-

Mechanism involves intra-RNA nucleobases acting as transient general bases ( ).

Structural and Spectroscopic Characterization

1m7’s identity is confirmed via NMR and solubility studies :

NMR Data (500 MHz, CDCl₃)

| Proton/Carbon | Chemical Shift (ppm) | Assignment | Source |

|---|---|---|---|

| 3.70 (s, 3H) | N-methyl group | ||

| 8.06–8.40 (m, 3H) | Aromatic protons | ||

| 162.1, 156.2 | Anhydride carbonyls |

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | ≥21 mg/mL (94.53 mM) | |

| Storage Conditions | -20°C (1 month), -80°C (6 months) |

Comparative SHAPE Reagent Kinetics

1m7 exhibits superior reactivity for in vitro and in vivo applications:

| Reagent | Half-Life | Key Application | Source |

|---|---|---|---|

| 1m7 | 14 sec | High-resolution probing | |

| NMIA | 430 sec | Low bias in vitro | |

| 5NIA | ~100 sec | Intracellular RNA studies |

科学的研究の応用

RNA Structure Probing

1M7 is primarily known for its role in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) , a powerful technique that allows researchers to investigate RNA secondary and tertiary structures. This methodology involves treating RNA samples with 1M7, which selectively acylates the 2'-hydroxyl groups of flexible nucleotides. The resulting chemical modifications can be detected during reverse transcription, providing insights into the conformational dynamics of RNA molecules.

Case Study: SHAPE Analysis of Small RNAs

A study highlighted the application of 1M7 in analyzing small RNAs and riboswitches. The researchers utilized 1M7 to detect local nucleotide flexibility, revealing critical information about RNA conformational changes and ligand binding interactions. This method enabled the development of accurate models for RNA secondary structures, demonstrating the reagent's effectiveness in structural biology .

Methodological Advancements

Recent advancements have improved the synthesis of 1M7 from its precursor, 4-nitroisatoic anhydride (4NIA). A safer one-pot method has been developed that eliminates the need for hazardous reagents like sodium hydride (NaH), making the production of 1M7 more accessible to molecular biology laboratories. This method boasts a high yield of approximately 97%, facilitating broader adoption in research settings .

Medical Research

1M7 has been employed in various medical research contexts, including:

- Cancer Research : Investigating RNA dynamics in cancerous cells to identify potential therapeutic targets.

- Viral Studies : Understanding viral RNA structures can aid in developing antiviral strategies.

Environmental Studies

The compound is also used in environmental research to probe the RNA structures of microorganisms involved in bioremediation processes, helping to assess their functional capabilities in degrading pollutants.

Detection Reagent

1M7 serves as a detection reagent for local nucleotide flexibility, which is crucial for understanding complex RNA interactions and functions. It is particularly useful for:

- Analyzing ribozymes and their catalytic mechanisms.

- Studying RNA-protein interactions that play vital roles in gene regulation.

Summary Table of Applications

| Application Area | Specific Uses | Methodology/Technique |

|---|---|---|

| RNA Structure Probing | SHAPE analysis of small RNAs | Acylation of 2'-OH groups |

| Medical Research | Cancer and viral RNA studies | Structural dynamics analysis |

| Environmental Studies | Microbial RNA analysis | Probing microbial functions |

| Detection Reagent | Nucleotide flexibility detection | Reverse transcription-based assays |

作用機序

作用機序には、1M7 による RNA ヌクレオチドの共有結合修飾が含まれます。これは、2'-ヒドロキシル基を選択的にアシル化し、RNA の折り畳みと相互作用に影響を与えます。その結果生じる構造変化は、RNA の機能に影響を与えます。

6. 類似の化合物との比較

1M7 は、RNA 特異的な反応性においてユニークですが、他の関連する化合物には以下が含まれます。

NMIA(N-メチルイサト酸無水物): 構造は似ていますが、ニトロ基がありません。

CMCT(1-シクロヘキシル-3-(2-モルホリノエチル)カルボジイミド メト-p-トルエンスルホン酸塩): 別の RNA プローブ試薬です。

詳細については、Sigma-Aldrich と Selleck Chemicals. が提供する製品情報をご参照ください。

類似化合物との比較

While 1M7 is unique in its RNA-specific reactivity, other related compounds include:

NMIA (N-methylisatoic anhydride): Similar in structure but lacks the nitro group.

CMCT (1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate): Another RNA probing reagent.

For more details, you can refer to the product information provided by Sigma-Aldrich and Selleck Chemicals.

生物活性

1-Methyl-7-nitroisatoic anhydride (commonly referred to as 1M7) is a potent chemical reagent primarily utilized in molecular biology for probing RNA structures. Its significance stems from its ability to facilitate the analysis of RNA secondary and tertiary structures through a technique known as SHAPE (Selective 2′ Hydroxyl Acylation analyzed by Primer Extension). This article delves into the biological activity of 1M7, highlighting its synthesis, applications, and relevant research findings.

1M7 is characterized by its nitro-substituted aromatic structure, which enhances its reactivity towards the 2′-hydroxyl groups of RNA. The compound is synthesized from 4-nitroisatoic anhydride (4NIA) through a safer, one-pot reaction that eliminates the need for hazardous reagents like sodium hydride (NaH) . This method has been shown to yield a high purity product with a molar yield of approximately 97%, making it accessible for widespread use in laboratories .

The primary mechanism by which 1M7 interacts with RNA involves acylation of the 2′-hydroxyl group. This reaction is facilitated by the electrophilic nature of the anhydride, which allows it to selectively modify RNA at specific sites. The resulting acylated products can then be analyzed to infer structural information about the RNA molecule being studied. The half-life of 1M7 in aqueous solutions is notably short (approximately 14 seconds), which allows for rapid probing of RNA structures .

Applications in RNA Research

1M7 has been instrumental in advancing our understanding of RNA biology. Its applications include:

- SHAPE Analysis : Utilizing 1M7 in SHAPE experiments enables researchers to map RNA secondary structures with single-nucleotide resolution .

- RNA Folding Studies : The compound aids in determining how RNA folds under various conditions, providing insights into its functional states .

- Aptamer Studies : Research has demonstrated that 1M7 can stabilize certain aptamer structures, thus influencing gene regulation mechanisms in bacterial systems .

Case Studies and Research Findings

Several studies have highlighted the utility and effectiveness of 1M7 in various biological contexts:

- RNA Secondary Structure Probing : Mortimer and Weeks (2013) utilized 1M7 to enhance the speed and accuracy of SHAPE analysis, demonstrating its capability to provide detailed structural insights into ribozymes and other RNA molecules .

- Functional Analysis of Riboswitches : In a study examining SAM-I riboswitches, researchers found that the presence of magnesium ions influenced the structural dynamics of these RNA elements when probed with 1M7, revealing important regulatory mechanisms .

- Comparative Reactivity Studies : Research comparing 1M7 with other acylating agents indicated that its rapid reactivity significantly outperformed traditional reagents, making it a preferred choice for time-sensitive experiments .

Data Table: Comparative Reactivity and Applications

特性

IUPAC Name |

1-methyl-7-nitro-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULNCJWAVSDEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299566 | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73043-80-8 | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73043-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-7-nitroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。